N-Benzoyl-L-leucine
Overview
Description
N-Benzoyl-L-leucine is a derivative of the amino acid leucine, characterized by the presence of a benzoyl group attached to the nitrogen atom of the leucine molecule. This compound is often used in peptide synthesis and serves as a ligand in various chemical reactions. Its molecular formula is C13H17NO3, and it has a molecular weight of 235.28 g/mol .
Mechanism of Action
Target of Action
N-Benzoyl-L-leucine is a derivative of the amino acid leucine . Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . .
Mode of Action
As a leucine derivative, it may interact with its targets in a manner similar to other amino acids and their derivatives . These compounds generally interact with their targets to influence various physiological processes, including hormone secretion and energy supply .
Biochemical Pathways
As a leucine derivative, it may be involved in pathways related to protein synthesis and energy metabolism, given the role of amino acids in these processes .
Result of Action
Given its classification as a leucine derivative, it may have effects similar to those of other amino acids and their derivatives, such as influencing hormone secretion and energy supply .
Biochemical Analysis
Biochemical Properties
N-Benzoyl-L-leucine plays a role in various biochemical reactions. It is recognized by the L-type amino acid transporter 1 (LAT1), which is responsible for its cellular uptake . The structural requirements for recognition by LAT1 include a carbonyl oxygen, alkoxy oxygen of the carboxyl group, an amino group, and a hydrophobic side chain .
Cellular Effects
The effects of this compound on cells are not fully understood. It is known that the compound can influence cell function by interacting with various cellular processes. For example, it has been suggested that this compound may play a role in the activation of the mTORC1 pathway, which is involved in cell growth and metabolism .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves several steps. After being transported into the cell by LAT1, it can activate the mTORC1 pathway . This activation is thought to occur through a series of binding interactions with biomolecules, potentially leading to changes in gene expression .
Transport and Distribution
This compound is transported into cells by the L-type amino acid transporter 1 (LAT1)
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzoyl-L-leucine can be synthesized through the reaction of L-leucine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or chloroform. The reaction conditions include maintaining a low temperature to prevent side reactions and ensuring the complete dissolution of reactants .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction parameters are carefully controlled to optimize yield and purity. The process includes steps like solvent extraction, crystallization, and purification through recrystallization or chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzoyl group, leading to the formation of benzoic acid derivatives.
Reduction: The compound can be reduced to form N-benzyl-L-leucine, where the benzoyl group is converted to a benzyl group.
Substitution: this compound can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: N-benzyl-L-leucine.
Substitution: Various substituted leucine derivatives
Scientific Research Applications
N-Benzoyl-L-leucine is widely used in scientific research, particularly in the fields of chemistry and biology. It is employed in peptide synthesis as a protecting group for the amino group of leucine, preventing unwanted side reactions during peptide bond formation. Additionally, it is used in the study of racemization in peptide coupling reactions .
In biology and medicine, this compound has been investigated for its potential cytotoxic effects on cancer cells. Studies have shown that derivatives of this compound exhibit cytotoxicity towards certain cancer cell lines, making it a candidate for further research in cancer therapy .
Comparison with Similar Compounds
N-Benzoyl-L-isoleucine: Similar in structure but with isoleucine instead of leucine.
N-Benzoyl-D-leucine: The D-enantiomer of N-Benzoyl-L-leucine.
N-Benzoyl-L-valine: Similar structure with valine instead of leucine
Uniqueness: this compound is unique due to its specific use in peptide synthesis and its potential cytotoxic effects. Compared to its analogs, it has distinct properties that make it valuable in both chemical and biological research .
Properties
IUPAC Name |
(2S)-2-benzamido-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(2)8-11(13(16)17)14-12(15)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,15)(H,16,17)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POLGZPYHEPOBFG-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316374 | |
Record name | Benzoyl-L-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1466-83-7 | |
Record name | Benzoyl-L-leucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1466-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoyl-L-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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